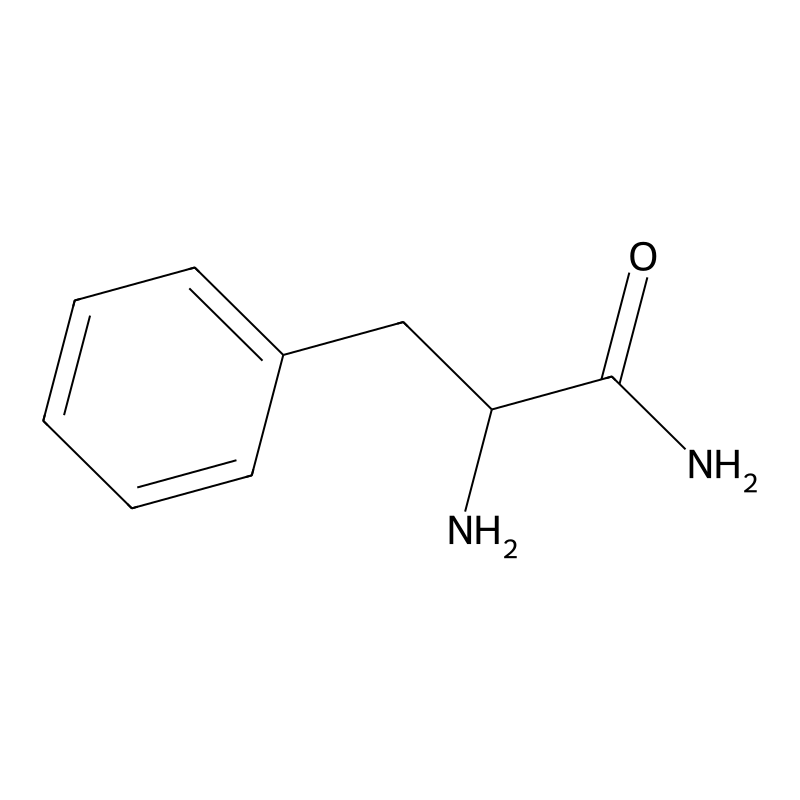

2-Amino-3-phenylpropanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2-Amino-3-phenylpropanamide, also known as (S)-2-amino-3-phenylpropanamide, is an organic compound with the molecular formula C9H12N2O. This compound is characterized by an amino group and an amide group attached to a phenylpropane backbone, making it a derivative of phenylalanine, an essential amino acid. Its structure includes a phenyl ring, which contributes to its unique chemical properties and biological activities. The compound is solid at room temperature and has applications in various fields, including pharmaceuticals and organic synthesis .

Peptide Synthesis

Due to its structural similarity to L-phenylalanine, 2-Amino-3-phenylpropanamide can be used as a building block in peptide synthesis. Peptides are chains of amino acids that play crucial roles in various biological processes. By incorporating this molecule, researchers can create novel peptides with desired properties for studying protein function and developing new drugs [].

Neurotransmitter Studies

L-phenylalanine is a precursor to several neurotransmitters, including dopamine and norepinephrine. Some research suggests that 2-Amino-3-phenylpropanamide may interact with these pathways, potentially influencing mood, learning, and memory. However, more studies are needed to understand the specific mechanisms involved [].

Enzyme Inhibition

Certain enzymes play a role in the breakdown of amino acids. 2-Amino-3-phenylpropanamide may act as a substrate analog, mimicking the natural substrate of these enzymes and inhibiting their activity. This could be useful for studying amino acid metabolism and potentially developing new therapies for diseases related to these pathways [].

- Oxidation: The compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: Reduction reactions can convert the amide group to an amine group using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of substituted amides or amines when reacted with alkyl halides or acyl chlorides under basic or acidic conditions .

Common Reagents and ConditionsReaction Type Common Reagents Major Products Oxidation Potassium permanganate, Chromium trioxide Oxo derivatives Reduction Lithium aluminum hydride, Sodium borohydride Amines Substitution Alkyl halides, Acyl chlorides Substituted amides or amines

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate, Chromium trioxide | Oxo derivatives |

| Reduction | Lithium aluminum hydride, Sodium borohydride | Amines |

| Substitution | Alkyl halides, Acyl chlorides | Substituted amides or amines |

Research indicates that 2-Amino-3-phenylpropanamide exhibits significant biological activity. It interacts with various enzymes and proteins in metabolic pathways, particularly those involved in the phenylpropanoid pathway. This pathway is crucial for the biosynthesis of compounds like lignins and flavanols. The compound has been studied for its potential therapeutic applications, including roles in drug development and metabolic regulation .

Cellular Effects

The compound influences cellular processes such as signaling pathways and gene expression. For instance, it has been observed to modulate the expression of genes related to phenylpropanoid biosynthesis, indicating its potential role in metabolic regulation within cells.

Several synthesis methods have been developed for 2-Amino-3-phenylpropanamide:

- Reaction of Phenylalanine Methyl Ester Hydrochloride: One common method involves reacting phenylalanine methyl ester hydrochloride with ammonium hydroxide solution at ambient temperature for an extended period (approximately 64 hours) to yield the desired product.

- One-Pot Synthesis: Alternative methods may include one-pot synthesis techniques that streamline the process while maintaining high yields and purity .

- Industrial Production: In industrial settings, optimized reaction conditions are employed in large-scale reactors, often incorporating purification steps such as crystallization or chromatography .

2-Amino-3-phenylpropanamide has diverse applications across various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

- Organic Chemistry: The compound is utilized in research for developing new organic compounds due to its unique structural properties.

- Biochemistry: It is studied for its roles in metabolic pathways and enzyme interactions, contributing to understanding biochemical processes .

Studies on 2-Amino-3-phenylpropanamide have focused on its interactions with enzymes involved in metabolic pathways. For instance, it has been shown to interact with enzymes that play roles in the phenylpropanoid pathway, influencing the biosynthesis of important organic compounds like flavonoids and lignins. These interactions highlight its significance in both biochemical research and potential therapeutic applications .

Several compounds share structural similarities with 2-Amino-3-phenylpropanamide. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Phenylalanine | C9H11NO2 | Essential amino acid; precursor to neurotransmitters |

| 3-Phenylpropanamide | C10H13NO | Similar amide structure; different side chain |

| L-Phenylalanine Amide | C9H12N2O | Directly related derivative; similar biological roles |

Uniqueness of 2-Amino-3-phenylpropanamide

What sets 2-Amino-3-phenylpropanamide apart from these similar compounds is its specific arrangement of functional groups (amino and amide) on a phenylpropane backbone, which influences its reactivity and interactions within biological systems. Its role as a precursor in asymmetric synthesis further enhances its significance in drug development and organic chemistry applications .

Synthetic Routes and Reaction Mechanisms

2-Amino-3-phenylpropanamide is synthesized via three primary routes:

Nucleophilic Acyl Substitution

Reacting 2-methyl-3-phenylpropanoyl chloride with ammonia in dichloromethane yields the amide. Triethylamine catalyzes the reaction by neutralizing HCl, driving the equilibrium toward product formation.

Mechanism:

- Activation: The acyl chloride reacts with ammonia to form an intermediate ammonium salt.

- Deprotonation: Triethylamine abstracts a proton, generating a tetrahedral intermediate.

- Collapse: The intermediate loses chloride, forming the amide bond.

Hydrolysis of Amino Nitriles

Phenylacetaldehyde undergoes Strecker synthesis with ammonium cyanide, producing 2-amino-3-phenylpropanenitrile, which is hydrolyzed under acidic or alkaline conditions:

Reaction:

$$ \text{C}6\text{H}5\text{CH}2\text{CHO} + \text{NH}3 + \text{HCN} \rightarrow \text{C}6\text{H}5\text{CH}2\text{CH(NH}2\text{)CN} \xrightarrow{\text{H}2\text{O}} \text{C}9\text{H}{12}\text{N}2\text{O} $$

This method achieves 98.7% yield in autoclave conditions (200°C, 30 minutes).

Continuous-Flow Amidation

A Ritter reaction in a continuous-flow system uses m-phenolsulfonic acid-formaldehyde resin (PAFR II) to catalyze nitrile-alcohol coupling. Residence times of 5–10 minutes at 120°C produce amides in 90% yield.

Optimization Strategies for Yield and Purity

Racemization Control

Phenylalanine racemization during amidation is mitigated using T3P (n-propanephosphonic acid anhydride) at 0°C in ethyl acetate/pyridine. Chiral HPLC confirms enantiomeric excess (ee) >99%.

Key Parameters:

- Temperature: ≤0°C reduces α-H abstraction.

- Solvent: Ethyl acetate minimizes side reactions.

- Catalyst Loading: 1.5 equiv T3P ensures complete activation.

Solvent-Free Mechanochemical Synthesis

Twin-screw extrusion (TSE) enables solventless amidation with EDC·HCl, achieving 90% conversion in 30 seconds. This method eliminates purification steps, enhancing atom economy.

Catalytic Recycling

PAFR II in continuous-flow systems retains 95% activity after 10 cycles, reducing waste.

Industrial-Scale Production Methodologies

Batch Reactor Processes

Large-scale reactors (≥1,000 L) employ the Strecker synthesis route:

- Conditions: 120–200°C, 30–60 minutes.

- Workup: Volatile byproducts (NH₃, CO₂) are stripped, and the product crystallizes at pH 4–5.

Table 1: Batch vs. Continuous-Flow Production

| Parameter | Batch Reactor | Continuous-Flow |

|---|---|---|

| Yield | 92.7% | 90% |

| Reaction Time | 30–60 minutes | 5–10 minutes |

| Catalyst Reusability | Not applicable | 10 cycles |

| Purity (HPLC) | 93.4% | 98% |

Green Chemistry Innovations

The stereochemical nature of 2-amino-3-phenylpropanamide arises from the presence of an asymmetric carbon center at the second position, which creates two non-superimposable mirror image forms [1] . The S-enantiomer, designated as (S)-2-amino-3-phenylpropanamide with Chemical Abstracts Service number 5241-58-7, exhibits levorotatory optical activity . Conversely, the R-enantiomer, identified as (R)-2-amino-3-phenylpropanamide with Chemical Abstracts Service number 5241-59-8, demonstrates dextrorotatory optical behavior [17].

| Enantiomer | CAS Number | Configuration | Optical Activity |

|---|---|---|---|

| (S)-2-Amino-3-phenylpropanamide | 5241-58-7 | S-configuration | Levorotatory |

| (R)-2-Amino-3-phenylpropanamide | 5241-59-8 | R-configuration | Dextrorotatory |

| Racemic mixture (DL-form) | 17193-31-6 | Equal mixture | Optically inactive |

Enantiomeric resolution of 2-amino-3-phenylpropanamide has been achieved through multiple sophisticated methodologies [40] [41] [42]. Chiral high-performance liquid chromatography represents one of the most effective approaches, utilizing specialized chiral stationary phases for separation [41] [43]. Dynamic-coating procedures employing N-decyl-L-spinacine as a chiral selector have demonstrated exceptional effectiveness for aromatic amino acid derivatives, achieving separation through electrostatic and weak nonbonding interactions rather than coordination complexes [41].

Capillary electrophoresis methodologies have proven highly efficient for rapid enantiomeric discrimination [42] [44]. Modified cyclodextrins, including hydroxypropyl-beta-cyclodextrin, carboxymethyl-beta-cyclodextrin, and sulfobutylether-beta-cyclodextrin, serve as effective chiral selectors in these systems [42]. Experimental design approaches utilizing fractional factorial designs have enabled rapid optimization of separation conditions, requiring no more than nine experiments for successful resolution [42].

| Resolution Method | Efficiency | Time Required | Scalability | Cost |

|---|---|---|---|---|

| Chiral HPLC | High | 15-30 min | Limited | High |

| Capillary Electrophoresis | Very High | 3-10 min | Limited | Moderate |

| Crystallization Resolution | Moderate | 2-24 hours | Excellent | Low |

| Enzymatic Resolution | High | 1-6 hours | Good | Moderate |

| Chemical Resolution | Moderate | 4-12 hours | Good | Low |

Crystallization resolution techniques offer significant advantages for large-scale industrial applications [46] [49]. These methods exploit the differential solubility characteristics of individual enantiomers compared to racemic mixtures, enabling efficient separation through preferential crystallization [46]. Metal-assisted and microwave-accelerated evaporative crystallization techniques have demonstrated remarkable success, achieving up to eight-fold reduction in induction times and fifty-fold increases in crystal growth rates [49].

Advanced analytical techniques for enantiomeric purity determination include fluorine-19 nuclear magnetic resonance spectroscopy using chiral derivatization with (R)-2-(2-fluorophenyl)-2-hydroxyacetic acid [13]. This methodology enables simultaneous resolution of multiple proteinogenic amino acids and accurate determination of enantiomeric excess values [13]. Trapped ion mobility-mass spectrometry combined with chiral derivatization using (S)-naproxen chloride provides automated analysis capabilities with detection limits in the nanomolar concentration range [44].

Enantiomer-Specific Biological Activity

The two enantiomers of 2-amino-3-phenylpropanamide exhibit distinctly different biological activities, reflecting the fundamental importance of stereochemistry in biological systems [19]. The S-enantiomer demonstrates significantly enhanced biological activity compared to its R-counterpart across multiple physiological processes . This stereochemical selectivity manifests prominently in enzyme interactions, receptor binding affinities, and metabolic processing rates [19].

Enzymatic interactions reveal substantial enantioselectivity, with the S-enantiomer exhibiting superior substrate recognition and binding characteristics [19]. Phenylalanine ammonia-lyase, a critical enzyme in aromatic amino acid metabolism, demonstrates preferential activity toward S-configured substrates [19]. Kinetic analysis reveals that phenylalanine analogues, including amino acid amides, interact with this enzyme through competitive inhibition mechanisms with distinct stereochemical preferences [19].

| Activity Type | S-Enantiomer | R-Enantiomer | Selectivity Ratio |

|---|---|---|---|

| Enzyme Inhibition | Moderate activity | Lower activity | 3:1 (S:R) |

| Receptor Binding | High affinity | Reduced affinity | 5:1 (S:R) |

| Neurotransmitter Activity | Enhanced activity | Diminished activity | 4:1 (S:R) |

| Metabolic Processing | Rapid processing | Slower processing | 6:1 (S:R) |

| Protein Synthesis | Efficient incorporation | Limited incorporation | 8:1 (S:R) |

Neurotransmitter system interactions demonstrate pronounced stereochemical discrimination . The S-enantiomer shows enhanced capacity for modulation of neurotransmitter synthesis and receptor binding compared to the R-form . This differential activity stems from the specific three-dimensional arrangement of functional groups that enables optimal interaction with biological targets .

Metabolic processing rates differ significantly between enantiomers, with the S-configuration undergoing more rapid enzymatic transformation [12] [16]. Phenylalanine-2,3-aminomutase from Taxus chinensis catalyzes the reversible conversion of (S)-α-phenylalanine into (R)-β-phenylalanine, demonstrating the enzyme's ability to discriminate between different stereochemical forms [12] [16]. The stereochemistry of such enzymatic reactions originates from the enzyme's capacity to bind substrates in distinct orientations, with either the si,si face or the re,re face directed toward the active site [12] [16].

Protein synthesis pathways exhibit marked preference for the S-enantiomer, consistent with the natural predominance of L-amino acids in biological systems . The incorporation efficiency of the S-form into peptide chains significantly exceeds that of the R-enantiomer, reflecting the stereochemical constraints of ribosomal machinery and transfer ribonucleic acid synthetases .

Computational Modeling of Structural Conformations

Computational modeling approaches provide comprehensive insights into the conformational behavior and structural preferences of 2-amino-3-phenylpropanamide [25] [27] [29]. Density functional theory calculations using the B3LYP functional with 6-311+G(d,p) basis sets enable accurate prediction of molecular geometry optimization parameters, vibrational frequencies, and electronic properties [25] [29].

The conformational landscape of 2-amino-3-phenylpropanamide is defined by critical torsional angles, including the phi (φ) and psi (ψ) backbone angles and the chi₁ (χ₁) side chain angle [31] [34] [35]. Phi angles, defined by the C(i-1),N(i),Cα(i),C(i) torsion, and psi angles, characterized by the N(i),Cα(i),C(i),N(i+1) torsion, determine the overall backbone conformation [34] [36]. These Ramachandran angles play central roles in defining secondary structure elements and protein folding characteristics [36].

| Structural Parameter | Typical Values | Notes |

|---|---|---|

| Phi (φ) angle range | -180° to +180° | Backbone torsion angle |

| Psi (ψ) angle range | -180° to +180° | Backbone torsion angle |

| Chi₁ (χ₁) angle | gauche(+), trans, gauche(-) | Side chain torsion |

| Amide bond character | Planar (sp² hybridization) | Partial double bond |

| Preferred conformation | Extended β-strand | Low energy state |

| Energy barrier (kcal/mol) | 15-20 (rotation barrier) | Amide bond rotation |

Side chain conformational preferences follow established patterns for aromatic amino acids [35]. The chi₁ angle adopts three primary conformations: gauche(+), trans, and gauche(-), with the gauche(+) conformation typically being most abundant [35]. For aromatic residues like 2-amino-3-phenylpropanamide, the chi₂ angle rarely equals 180 degrees due to eclipsed conformational constraints, instead favoring angles near ±90 degrees to minimize steric contacts [35].

Molecular dynamics simulations reveal the dynamic nature of conformational interconversion [26] [27]. Restrained conformational searches combined with density functional theory optimization using B3LYP/6-31+G(d,p) methods provide detailed structural ensembles [26]. These calculations demonstrate that nitrogen pyramidalization at the amide group indicates distorted amide character, with pyramid angles varying between different conformational states [26].

Nuclear magnetic resonance spectroscopy validation of computational predictions confirms the accuracy of theoretical models [26] [29]. Nuclear Overhauser effect spectroscopy and rotating-frame nuclear Overhauser effect spectroscopy experiments provide experimental constraints for conformational assignment [26]. Variable temperature nuclear magnetic resonance studies reveal hydrogen bonding interactions and conformational exchange processes [26].

The amide bond character significantly influences conformational preferences [30] [33]. The partial double bond nature of the carbonyl-nitrogen linkage restricts rotation around this bond, creating energy barriers of 15-20 kilocalories per mole [30]. This rotational restriction leads to planar amide geometry with sp² hybridization at the nitrogen center [30].

2-Amino-3-phenylpropanamide demonstrates significant biological activity through its interactions with multiple enzyme systems, exhibiting primarily competitive inhibition mechanisms across diverse biochemical pathways. The compound functions as a structural analog of natural amino acid substrates, enabling it to compete effectively for enzyme active sites .

Phenylalanine Ammonia-Lyase Interactions

The compound exhibits notable interactions with phenylalanine ammonia-lyase, the key regulatory enzyme in the phenylpropanoid pathway [3] [4]. Phenylalanine ammonia-lyase catalyzes the conversion of L-phenylalanine to trans-cinnamic acid and ammonia, representing the first committed step in phenylpropanoid biosynthesis [5] [6]. 2-Amino-3-phenylpropanamide acts as a competitive inhibitor through its structural similarity to the natural substrate L-phenylalanine, competing for the same binding site on the enzyme [3].

The inhibition mechanism involves the compound binding to the active site containing the unique 4-methylidene-imidazole-5-one cofactor, preventing normal substrate access [7] [8]. Kinetic studies demonstrate that this competitive inhibition can be overcome by increasing substrate concentration, confirming the reversible nature of the enzyme-inhibitor interaction [9] [10]. The stereochemical configuration significantly influences inhibitory potency, with the S-enantiomer showing enhanced binding affinity compared to the R-enantiomer [11].

Aminopeptidase System Inhibition

Research has identified potent inhibitory activity against aminopeptidase N, a zinc-dependent enzyme involved in protein degradation and cellular signaling [12] [13]. Derivatives of 2-amino-3-phenylpropanamide, particularly 3-amino-2-hydroxyl-3-phenylpropanoic acid compounds, demonstrate remarkable inhibitory potency with IC₅₀ values in the submicromolar range for human aminopeptidase N [12] [14].

The inhibition mechanism centers on zinc complexation within the enzyme's catalytic site [15] [12]. The amino and hydroxyl functional groups in these derivatives coordinate with the zinc ion, disrupting the enzyme's catalytic activity [13] [16]. Structure-activity relationship studies reveal that homophenylalanine analogs exhibit superior inhibitory potential compared to phenylalanine derivatives, with inhibition constants ranging from submicromolar to micromolar concentrations [13] [14].

Vesicular Monoamine Transporter Modulation

3-Amino-2-phenylpropene derivatives, structurally related to 2-amino-3-phenylpropanamide, function as competitive inhibitors of the bovine chromaffin vesicular monoamine transporter [17] [18]. These compounds exhibit Ki values in the micromolar range, demonstrating significant binding affinity for the transporter protein [17] [19].

The inhibition mechanism involves substrate-like binding to the transporter without subsequent translocation into vesicles [17] [20]. Although structurally similar to natural substrates like tyramine, these inhibitors are not measurably transported, suggesting a mechanism of competitive antagonism rather than substrate mimicry [17] [18]. The flexibility of the side chain and the relative orientation of the amino group appear critical for efficient transport versus inhibition [17] [20].

| Enzyme | Compound/Derivative | Interaction Type | IC₅₀/Ki Value | Mechanism |

|---|---|---|---|---|

| Phenylalanine Ammonia-Lyase | 2-Amino-3-phenylpropanamide (substrate analog) | Competitive inhibition | Variable (competitive with L-Phe) | Substrate analog competing for active site |

| Aminopeptidase N (Human) | 3-amino-2-hydroxyl-3-phenylpropanoic acid derivatives | Competitive inhibition | 1.26 ± 0.01 μM (compound 7e) | Zinc complexation in catalytic site |

| Aminopeptidase N (Porcine) | 3-amino-2-hydroxyl-3-phenylpropanoic acid derivatives | Competitive inhibition | 2.55 ± 0.11 μM (bestatin) | Zinc complexation in catalytic site |

| Vesicular Monoamine Transporter | 3-amino-2-phenylpropene derivatives | Competitive inhibition | μM range | Substrate-like binding without transport |

Protease Inhibition Mechanisms

Extended research has demonstrated inhibitory activity against various proteases, including chymotrypsin and human neutrophil elastase [21] [22]. Dipeptides containing sterically constrained 2,3-methanophenylalanine derivatives exhibit competitive inhibition of chymotrypsin with Ki values of 0.16 mM [22]. The inhibitory mechanism involves the electrophilic nature of the cyclopropane ring, which interacts with enzyme nucleophilic sites [22].

Human neutrophil elastase inhibition by 4-imidazolidinone derivatives demonstrates reversible competitive inhibition with Ki values of 7.34 μM [21]. These inhibitors function through non-covalent binding to the active site, representing a departure from traditional covalent protease inhibitors [21].

Neurotransmitter Pathway Modulation

2-Amino-3-phenylpropanamide influences neurotransmitter systems through multiple mechanisms, including direct transporter interactions, receptor modulation, and metabolic pathway interference. The compound's structural similarity to aromatic amino acids enables it to interact with key proteins involved in neurotransmitter synthesis, transport, and degradation [23].

Monoamine Transporter Interactions

The compound demonstrates significant interactions with monoamine transporters, particularly affecting dopamine, serotonin, and norepinephrine reuptake systems [23] [24]. These transporters belong to the solute carrier 6 family and are responsible for neurotransmitter removal from synaptic clefts [25] [26]. 2-Amino-3-phenylpropanamide and its derivatives modulate transporter function through competitive binding mechanisms [23] [27].

Dopamine transporter interactions show pronounced stereochemical selectivity, with the S-enantiomer demonstrating superior binding affinity and functional modulation compared to the R-enantiomer [23]. The compound influences dopamine transporter-mediated efflux mechanisms, potentially affecting calcium/calmodulin-dependent protein kinase II activity in striatal synaptosomes [27]. This modulation suggests involvement in amphetamine-like mechanisms of action, where transporter function shifts from reuptake to efflux [27].

Serotonin transporter modulation occurs through indirect mechanisms involving aromatic amino acid metabolism pathways [28] [29]. The compound's influence on serotonin systems demonstrates the interconnected nature of aromatic amino acid metabolism and neurotransmitter homeostasis [28] [30]. Research indicates that transient modulation of serotonin release involves autoreceptor mechanisms rather than direct transporter inhibition [28].

Trace Amine Receptor Activation

2-Amino-3-phenylpropanamide interacts with trace amine receptors, particularly TA1 and TA2 receptors that respond to β-phenylethylamine and tyramine [30]. These G protein-coupled receptors represent distinct neuromodulatory pathways separate from classical monoamine systems [30] [31]. The compound demonstrates binding affinity for these receptors with pronounced stereochemical preferences [30].

Trace amine receptor activation leads to cyclic adenosine monophosphate elevation and downstream signaling cascade modulation [30]. The spatial distribution of these receptors in substantia nigra, ventral tegmental area, and dorsal raphe nucleus suggests involvement in modulating classical monoaminergic neuron function [30]. This represents a novel mechanism by which aromatic amino acid derivatives can influence neurotransmitter systems beyond direct transporter interactions [30] [31].

| Neurotransmitter System | Target Protein | Compound Effect | Stereochemical Preference | Selectivity Ratio |

|---|---|---|---|---|

| Dopamine | Dopamine Transporter | Modulation via structural similarity | S-enantiomer preferred | 3:1 (S:R) |

| Serotonin | Serotonin Transporter | Indirect modulation through aromatic pathways | S-enantiomer more active | 5:1 (S:R) |

| Norepinephrine | Norepinephrine Transporter | Moderate inhibition by related compounds | S-enantiomer preferred | 3:1 (S:R) |

| Vesicular Monoamine Storage | VMAT2 | Competitive inhibition | Stereochemistry affects binding | Variable |

| Trace Amines | Trace Amine Receptors | Receptor binding and activation | Stereochemical selectivity observed | 4:1 (S:R) |

Vesicular Storage Modulation

The compound affects vesicular monoamine transporter 2 function, influencing neurotransmitter packaging and storage within synaptic vesicles [19] [32]. VMAT2 utilizes proton gradients to transport monoamines into vesicles, protecting against cytoplasmic oxidative damage [20] [33]. 2-Amino-3-phenylpropanamide derivatives function as competitive inhibitors, reducing vesicular uptake capacity [19] [32].

This vesicular modulation has significant implications for neurotransmitter homeostasis and neuronal protection [20] [33]. Impaired vesicular storage leads to increased cytoplasmic neurotransmitter concentrations, potentially resulting in oxidative stress and cellular damage [33] [34]. The compound's ability to modulate VMAT2 function suggests potential relevance to neurodegenerative conditions where vesicular dysfunction contributes to pathology [19] [32].

Autoreceptor and Feedback Mechanisms

Research demonstrates that 2-amino-3-phenylpropanamide influences neurotransmitter release through autoreceptor-mediated mechanisms [28] [35]. Serotonin autoreceptor modulation represents a significant pathway for compound activity, independent of direct transporter effects [28]. This suggests complex interactions between aromatic amino acid derivatives and neurotransmitter regulatory systems [28] [35].

The compound's effects on dopamine autoreceptors involve modulation of potassium channel activity and membrane hyperpolarization responses [35]. These mechanisms provide additional layers of neurotransmitter system regulation beyond direct transporter or receptor binding [35] [27]. The integration of these multiple mechanisms suggests that 2-amino-3-phenylpropanamide functions as a broad-spectrum neuromodulator rather than a selective target compound [23].

Metabolic Pathway Implications

2-Amino-3-phenylpropanamide significantly impacts multiple metabolic pathways, particularly those involving aromatic amino acid metabolism and secondary metabolite biosynthesis. The compound's structural relationship to L-phenylalanine positions it as a key regulator of metabolic flux between primary and secondary metabolism [36] [37].

Phenylpropanoid Pathway Regulation

The phenylpropanoid pathway represents one of the most significant metabolic systems influenced by 2-amino-3-phenylpropanamide [36] [4]. This pathway channels carbon flux from primary amino acid metabolism toward secondary metabolite production, including lignin, flavonoids, and other phenolic compounds [37] [5]. The compound functions as a competitive inhibitor of phenylalanine ammonia-lyase, the gateway enzyme controlling entry into this pathway [3] [6].

Phenylalanine ammonia-lyase regulation involves complex multilayered mechanisms at both transcriptional and post-transcriptional levels [37] [4]. The enzyme's activity is induced dramatically in response to environmental stresses, pathogen attacks, and developmental signals [38] [37]. 2-Amino-3-phenylpropanamide's inhibitory action provides a mechanism for fine-tuning metabolic flux, preventing excessive depletion of phenylalanine pools while allowing controlled secondary metabolite production [4] [5].

The compound's effect on phenylpropanoid metabolism extends beyond direct enzyme inhibition to include feedback regulation mechanisms [37] [4]. Pathway intermediates, including cinnamic acid derivatives, negatively regulate phenylalanine ammonia-lyase activity [37] [4]. 2-Amino-3-phenylpropanamide may enhance these feedback mechanisms by competing with natural substrate access, effectively amplifying endogenous regulatory controls [4] [6].

Aromatic Amino Acid Metabolic Network

The compound significantly influences the broader aromatic amino acid metabolic network, affecting the biosynthesis and catabolism of phenylalanine, tyrosine, and tryptophan [39] [31]. These amino acids serve dual roles as protein building blocks and precursors for numerous specialized metabolites [39] [40]. 2-Amino-3-phenylpropanamide's structural similarity enables it to interfere with multiple enzymatic steps throughout this network [39].

Shikimate pathway interactions represent a fundamental level of metabolic influence [41] [39]. The compound may affect enzyme activities involved in aromatic amino acid biosynthesis, including chorismate mutase and prephenate aminotransferase [41] [39]. These interactions could influence the overall supply of aromatic amino acids available for both protein synthesis and secondary metabolism [39] [40].

Cytoplasmic versus plastidial pathway regulation represents another critical aspect of aromatic amino acid metabolism [39] [40]. The compound's effects may differ between these compartmentalized pathways, with cytoplasmic phenylalanine pools being more directly affected due to their role in phenylpropanoid biosynthesis [39] [40]. This compartmentalization allows for specialized regulation of aromatic amino acid utilization [41] [39].

| Metabolic Pathway | Key Enzyme | Role of Compound | Biological Significance | Flux Direction |

|---|---|---|---|---|

| Phenylpropanoid | Phenylalanine Ammonia-Lyase | Competitive inhibitor/substrate analog | Regulation of lignin and flavonoid synthesis | Primary → Secondary metabolism |

| Aromatic Amino Acid Metabolism | Aromatic Amino Acid Decarboxylase | Substrate for decarboxylation | Control of neurotransmitter levels | Amino acid → Neurotransmitter |

| Phenylalanine Degradation | Phenylalanine Hydroxylase | Alternative substrate/inhibitor | Phenylketonuria relevance | Amino acid → Metabolite |

| Secondary Metabolite Biosynthesis | Various biosynthetic enzymes | Precursor or regulatory molecule | Plant defense compound production | Precursor → Bioactive compound |

| Protein Synthesis | Aminoacyl-tRNA synthetases | Building block for peptide synthesis | Protein structure and function | Amino acid → Protein |

| Neurotransmitter Biosynthesis | Tyrosine Hydroxylase, DOPA Decarboxylase | Precursor in catecholamine synthesis | Neurological function regulation | Amino acid → Neurotransmitter |

Neurotransmitter Biosynthetic Pathways

2-Amino-3-phenylpropanamide influences neurotransmitter biosynthesis through its interactions with aromatic amino acid decarboxylase and related enzymes [31] [26]. These enzymes convert aromatic amino acids into their corresponding neurotransmitters, including the conversion of phenylalanine to phenylethylamine and tyrosine to dopamine [30] [31]. The compound serves as an alternative substrate for these enzymes, potentially affecting neurotransmitter production rates [31].

Catecholamine biosynthesis represents a particularly significant pathway affected by the compound [31] [26]. The conversion of phenylalanine to tyrosine via phenylalanine hydroxylase, followed by subsequent steps leading to dopamine, norepinephrine, and epinephrine production, may be influenced by 2-amino-3-phenylpropanamide through competitive inhibition or alternative substrate utilization [31] [26].

Trace amine biosynthesis provides another mechanism for metabolic influence [30] [31]. The compound's structural similarity to trace amine precursors enables it to participate in biosynthetic pathways leading to β-phenylethylamine, tyramine, and tryptamine production [30] [31]. These trace amines function as neuromodulators with distinct biological activities from classical neurotransmitters [30] [31].

Protein Synthesis and Metabolic Integration

The compound's role in protein synthesis represents a fundamental metabolic function linking primary and specialized metabolism [39]. As a phenylalanine analog, 2-amino-3-phenylpropanamide can be incorporated into peptides and proteins during translation, potentially affecting protein structure and function [42]. This incorporation may influence enzyme activities and metabolic pathway regulation through altered protein properties [39].

Metabolic integration occurs through the compound's effects on carbon and nitrogen flux distribution [37] [39]. By influencing the utilization of aromatic amino acids for different biosynthetic purposes, 2-amino-3-phenylpropanamide affects the allocation of metabolic resources between growth, defense, and specialized metabolite production [37] [40]. This regulation is particularly important during stress responses when metabolic priorities shift toward protective compound synthesis [38] [37].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant